molecular formula C9H6BrClO B13563735 1-(2-Bromo-4-chlorophenyl)-2-propen-1-one

1-(2-Bromo-4-chlorophenyl)-2-propen-1-one

Cat. No.: B13563735
M. Wt: 245.50 g/mol
InChI Key: DHMJQERPSMPVQO-UHFFFAOYSA-N
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Description

1-(2-bromo-4-chlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-bromo-4-chlorophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-bromo-4-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the synthesis of 1-(2-bromo-4-chlorophenyl)prop-2-en-1-one can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-4-chlorophenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-bromo-4-chlorophenyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2-bromo-4-chlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-bromo-4-chlorophenyl)ethanone
  • 1-(2-bromo-4-(trifluoromethyl)phenyl)ethanone
  • 1-(2-bromo-6-fluorophenyl)ethanone

Uniqueness

1-(2-bromo-4-chlorophenyl)prop-2-en-1-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination can lead to distinct chemical reactivity and biological activities compared to other similar compounds.

Properties

Molecular Formula

C9H6BrClO

Molecular Weight

245.50 g/mol

IUPAC Name

1-(2-bromo-4-chlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H6BrClO/c1-2-9(12)7-4-3-6(11)5-8(7)10/h2-5H,1H2

InChI Key

DHMJQERPSMPVQO-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=C(C=C(C=C1)Cl)Br

Origin of Product

United States

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